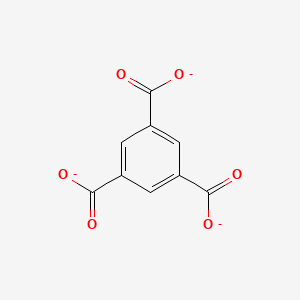

Benzene-1,3,5-tricarboxylate

Vue d'ensemble

Description

Benzene-1,3,5-tricarboxylate(3-) is a tricarboxylic acid trianion. It is a conjugate base of a this compound(2-).

Applications De Recherche Scientifique

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide (BTA), a derivative of benzene-1,3,5-tricarboxylate, plays a crucial role in supramolecular chemistry. Its applications extend across nanotechnology, polymer processing, and biomedical fields. BTAs are known for their self-assembly into one-dimensional nanometer-sized rod-like structures, stabilized by threefold hydrogen bonding. This characteristic makes them useful in creating multivalent structures for biomedical applications (Cantekin, de Greef, & Palmans, 2012).

DNA Attachment and Amplification

Benzene-1,3,5-triacetic acid, another form of this compound, has been effectively used for attaching DNA on aminosilanized glass surfaces. This facilitates the generation of DNA colonies through in situ solid-phase amplification, which is crucial for genomic studies (Fedurco et al., 2006).

Metal-Organic Frameworks (MOFs)

Copper this compound (Cu-BTC) is a well-studied MOF with significant applications due to its physicochemical properties. Its synthesis and activation conditions influence its properties, like surface area and CO2 uptake capacity. This MOF demonstrates potential in adsorption and catalytic applications (Chen et al., 2018).

Catalysis and Organic Synthesis

This compound-functionalized materials have been employed as catalysts in various chemical reactions. An example is the use of benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 in synthesizing pharmaceutical compounds (Nikooei, Dekamin, & Valiey, 2020).

Electronic Structure Studies

Studies on benzene-1,3,5-tricarboxylic acid (TMA) in the gas phase have contributed to the understanding of the electronic structures of molecules. These investigations are fundamental in fields like material science and theoretical chemistry (Reisberg et al., 2016).

Molecular Self-Assembly

This compound derivatives exhibit strong tendencies to aggregate in solution, leading to molecular self-assembly. This property is significant in creating intricate molecular structures for various applications (Srinivasulu et al., 2011).

Electret Materials

Benzene-1,3,5-tricarboxylic acid derivatives are used as nucleating agents and clarifiers in electret materials, particularly in isotactic polypropylene. They play a role in improving the charge storage properties of these materials (Mohmeyer et al., 2007).

Propriétés

IUPAC Name |

benzene-1,3,5-tricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKYBPDZANOJGF-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3O6-3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

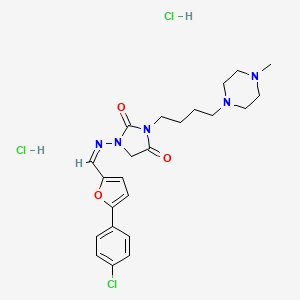

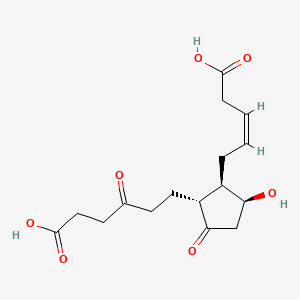

![2-(4-Nitrophenoxy)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone](/img/structure/B1238017.png)

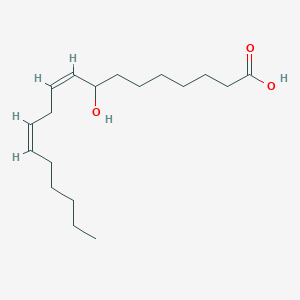

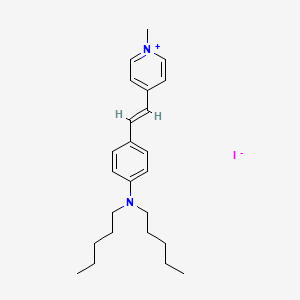

![(E)-7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1238019.png)

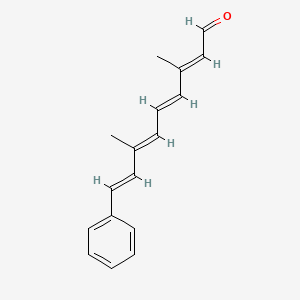

![(Z)-N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1238022.png)

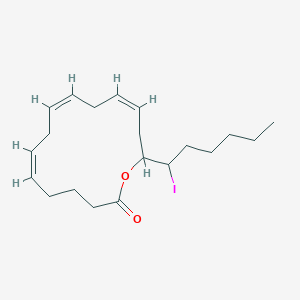

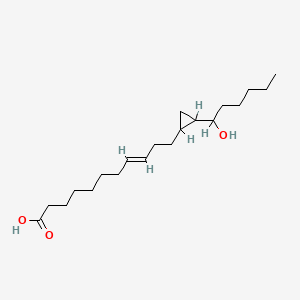

![2-[[[(Z)-4-aminobut-2-enyl]-methyl-amino]methyl]-5-(6-aminopurin-9-yl)tetrahydrofuran-3,4-diol](/img/structure/B1238038.png)